molecular formula C5H7BO2S B061180 4-Methylthiophene-2-boronic acid CAS No. 162607-15-0

4-Methylthiophene-2-boronic acid

Cat. No. B061180
CAS RN: 162607-15-0
M. Wt: 141.99 g/mol
InChI Key: DFUMIZDUIJNUJU-UHFFFAOYSA-N
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Description

4-Methylthiophene-2-boronic acid is a white to light yellow crystal powder . It is a boron-containing compound that has been studied in medicinal chemistry .


Synthesis Analysis

The synthesis of boronic acids, including 4-Methylthiophene-2-boronic acid, has been a topic of interest in recent years . The synthesis process used to obtain these active compounds is relatively simple and well-known . An efficient synthesis of 4-methyl-2-thiopheneboronic anhydride has been reported, which involves regioselective lithiation of 3-methylthiophene followed by reaction with triisopropylborate and hydrolysis .


Molecular Structure Analysis

The molecular formula of 4-Methylthiophene-2-boronic acid is C5H7BO2S . The InChI representation of its structure is InChI=1S/C5H7BO2S/c1-4-2-5 (6 (7)8)9-3-4/h2-3,7-8H,1H3 .


Chemical Reactions Analysis

4-Methylthiophene-2-boronic acid has been used in various chemical reactions. For instance, it has been used in Suzuki-Miyaura cross-coupling reactions with 2-aryl-1-bromo-1-nitroethenes or alkynyl bromides . It has also been used in addition reactions with naphthyridine N-oxides, oxyarylation of Heck reaction intermediates for synthesis of THF derivatives, sulfoxidation reactions, and copper-catalyzed halogenation .


Physical And Chemical Properties Analysis

4-Methylthiophene-2-boronic acid is a white to light yellow crystal powder . More detailed physical and chemical properties are not available in the search results.

Scientific Research Applications

Sensing Applications

Boronic acids, including 4-Methylthiophene-2-boronic acid, are increasingly utilized in diverse areas of research. They interact with diols and strong Lewis bases such as fluoride or cyanide anions, leading to their utility in various sensing applications . These applications can be homogeneous assays or heterogeneous detection .

Biological Labelling

The key interaction of boronic acids with diols allows their utilization in various areas, including biological labelling . This can involve the use of boronic acids for the labelling of proteins and cells .

Protein Manipulation and Modification

Boronic acids have shown significant growth in the interaction with proteins, their manipulation, and cell labelling . This makes them valuable tools in biochemistry and molecular biology .

Therapeutics Development

Boronic acids are also used in the development of therapeutics . Their unique chemical properties make them potential pharmaceutical agents .

Separation Technologies

Boronic acids are used in separation technologies . Their ability to form reversible covalent bonds with diols allows them to be used in the separation and purification of glycosylated products .

Suzuki-Miyaura Cross-Coupling Reactions

4-Methylthiophene-2-boronic acid is used as a reactant in Suzuki-Miyaura cross-coupling reactions with 2-aryl-1-bromo-1-nitroethenes or alkynyl bromides . This reaction is a powerful tool for forming carbon-carbon bonds .

Addition Reactions

This compound is also involved in addition reactions with naphthyridine N-oxides . This expands its utility in organic synthesis .

Synthesis of Tetrahydrofuran (THF) Derivatives

4-Methylthiophene-2-boronic acid is used in the oxyarylation of Heck reaction intermediates for the synthesis of THF derivatives . This showcases its versatility in organic synthesis .

Safety and Hazards

4-Methylthiophene-2-boronic acid is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid direct contact with the substance, ensure sufficient ventilation of the area, avoid handling in a confined space, and avoid the formation or spread of dust in the air .

Mechanism of Action

Target of Action

The primary target of 4-Methylthiophene-2-boronic acid is the palladium catalyst used in the Suzuki–Miyaura (SM) coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The compound interacts with the palladium catalyst to form new carbon-carbon bonds .

Mode of Action

In the SM coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The SM coupling reaction is a key biochemical pathway affected by 4-Methylthiophene-2-boronic acid . This reaction allows for the formation of carbon-carbon bonds, which are crucial in organic synthesis . The compound can also participate in addition reactions with naphthyridine N-oxides, oxyarylation of Heck reaction intermediates for synthesis of THF derivatives, sulfoxidation reactions, and copper-catalyzed halogenation .

Result of Action

The result of the action of 4-Methylthiophene-2-boronic acid is the formation of new carbon-carbon bonds via the SM coupling reaction . This enables the synthesis of a wide range of organic compounds .

Action Environment

The action of 4-Methylthiophene-2-boronic acid is influenced by environmental factors such as temperature and the presence of other reagents . The compound is relatively stable, readily prepared, and generally environmentally benign . It should be noted that it may cause skin and eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

(4-methylthiophen-2-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7BO2S/c1-4-2-5(6(7)8)9-3-4/h2-3,7-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFUMIZDUIJNUJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CS1)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7BO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30370263
Record name 4-Methylthiophene-2-boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30370263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

162607-15-0
Record name 4-Methylthiophene-2-boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30370263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Methyl-2-thiopheneboronic Acid (contains varying amounts of Anhydride)
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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